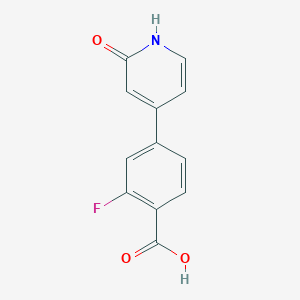

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Vue d'ensemble

Description

The compound “4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine” is a chemical compound that is not widely documented. It is similar to “4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol” which has a molecular weight of 262.24 . The compound contains functional groups like carboxylic acid and fluorine atoms.

Applications De Recherche Scientifique

Photophysical Properties and Tautomerization

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine and its derivatives show unique photophysical properties. Studies on similar compounds, like 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP), reveal important insights into their excited-state lactim-lactam type tautomerization reactions. These reactions, characterized by a red-shifted emission, are influenced by solvent polarity and temperature, which affect the tautomerization equilibrium and free energy change (Samanta et al., 2010).

Chemosensory Properties

Certain derivatives exhibit fluorescence responses to transition metal ions. For example, the photophysical properties of FP2HP change in the presence of metal ions like Zn2+, Cd2+, and Hg2+. This molecule can act as a chelation-enhanced fluorescence-based chemosensor for detecting transition metal ions, an application that can be extended to similar compounds (Samanta et al., 2010).

Pharmaceutical Research

Compounds structurally similar to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine are being explored in pharmaceutical research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. These compounds have shown promise in preclinical models for cancer treatment (Schroeder et al., 2009).

Coordination Chemistry

In coordination chemistry, compounds like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine can serve as ligands for metal complexes. Studies on similar structures have shown the synthesis and antibacterial activity of metal complexes with fluorobenzoates and hydroxypyridine as co-ligands. These complexes have been tested for their antibacterial resistance, suggesting potential applications in antimicrobial materials (Sertçelik & Durman, 2020).

Molecular Arrangements in Crystallography

Research on hydroxypyridine carboxylic acids, closely related to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, provides insights into their molecular arrangements. These studies are significant for understanding the crystalline structures and properties of such compounds, which is essential in materials science and pharmaceuticals (May et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 3-fluorophenylboronic acid and 4-carboxy-2-fluorophenylboronic acid, are used as intermediates in various chemical reactions . These compounds often interact with other molecules through boronic acid functional groups, which can form reversible covalent bonds with 1,3-diols .

Mode of Action

Boronic acids, such as those found in similar compounds, are known to interact with their targets through the formation of reversible covalent bonds with 1,3-diols . This interaction can lead to changes in the structure and function of the target molecule.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including coupling reactions .

Pharmacokinetics

For instance, 4-Carboxy-3-fluorobenzeneboronic acid, a similar compound, is soluble in water , which could potentially enhance its bioavailability.

Result of Action

The ability of boronic acids to form reversible covalent bonds with 1,3-diols can lead to changes in the structure and function of target molecules .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the stability and reactivity of boronic acids .

Propriétés

IUPAC Name |

2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-5-7(1-2-9(10)12(16)17)8-3-4-14-11(15)6-8/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUIRHEVMTHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682973 | |

| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | |

CAS RN |

1261895-92-4 | |

| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059692.png)

![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)

![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3059709.png)

![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)